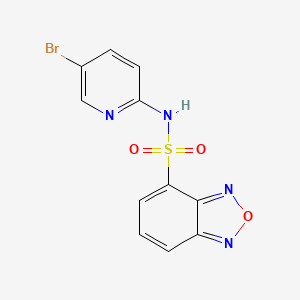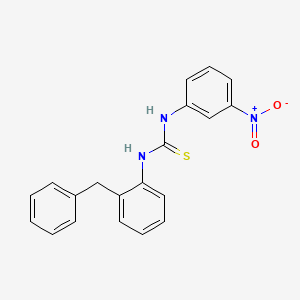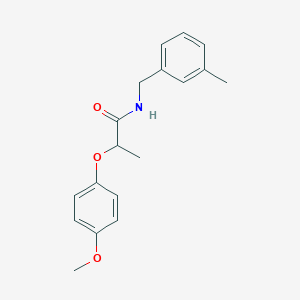
2-(4-methoxyphenoxy)-N-(3-methylbenzyl)propanamide
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-(3-methylbenzyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly referred to as GW0742 and has been extensively studied for its potential applications in scientific research. GW0742 is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.
Mécanisme D'action
GW0742 is a selective agonist of PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation and glucose uptake, resulting in improved lipid and glucose metabolism. Additionally, PPARδ activation leads to the downregulation of pro-inflammatory genes, resulting in reduced inflammation and oxidative stress.
Biochemical and physiological effects:
GW0742 has been shown to have several biochemical and physiological effects. It has been shown to increase fatty acid oxidation and glucose uptake in skeletal muscle and adipose tissue. GW0742 has also been shown to reduce hepatic glucose production and improve insulin sensitivity in the liver. Additionally, GW0742 has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and heart.
Avantages Et Limitations Des Expériences En Laboratoire
GW0742 has several advantages for lab experiments. It is a selective agonist of PPARδ, which allows for specific activation of this nuclear receptor without affecting other PPAR isoforms. Additionally, GW0742 has been extensively studied in animal models and has been shown to have beneficial effects on lipid and glucose metabolism, inflammation, and oxidative stress. However, GW0742 has some limitations for lab experiments. It is a synthetic compound that requires careful optimization of synthesis conditions to obtain high yields and purity. Additionally, the effects of GW0742 may vary depending on the experimental conditions and animal models used.
Orientations Futures
There are several future directions for the study of GW0742. One potential direction is the investigation of the effects of GW0742 on other metabolic pathways, such as amino acid metabolism and mitochondrial function. Additionally, the potential use of GW0742 as a therapeutic agent for metabolic disorders, such as diabetes and obesity, warrants further investigation. Finally, the development of more potent and selective PPARδ agonists based on GW0742 may lead to the development of novel therapeutic agents for the treatment of metabolic disorders.
Applications De Recherche Scientifique
GW0742 has been extensively studied for its potential applications in scientific research. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. GW0742 has also been shown to reduce inflammation and oxidative stress in various tissues, including the liver and heart. Additionally, GW0742 has been shown to improve lipid metabolism and reduce the risk of atherosclerosis.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(3-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-5-4-6-15(11-13)12-19-18(20)14(2)22-17-9-7-16(21-3)8-10-17/h4-11,14H,12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFCCIYAXTVCQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C(C)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(3-methylbenzyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




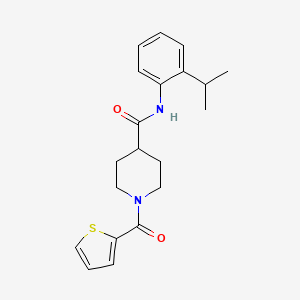
![4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4737058.png)
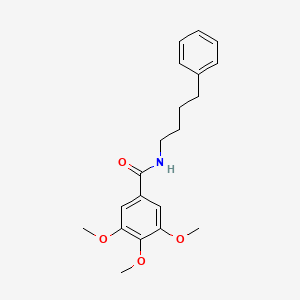
![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-pyridinyl]thio}methyl)-5-methyl-3-isoxazolecarboxylate](/img/structure/B4737073.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4737080.png)

![3,4,5-triethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4737092.png)
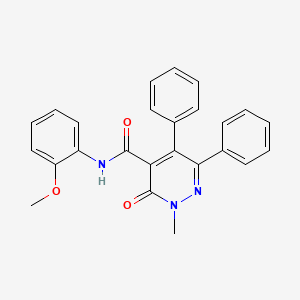
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4737106.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylbutyl)benzamide](/img/structure/B4737113.png)
![7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-N-[3-(4-morpholinyl)propyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4737135.png)
